molecular formula C20H21FN2O2S B11506341 2-[4,5-Dihydro-1,3-thiazol-2-yl(2,3-dimethylphenyl)amino]-1-(2-fluoro-4-methoxyphenyl)ethanone

2-[4,5-Dihydro-1,3-thiazol-2-yl(2,3-dimethylphenyl)amino]-1-(2-fluoro-4-methoxyphenyl)ethanone

Cat. No.: B11506341
M. Wt: 372.5 g/mol
InChI Key: INGKRRQTDMLAQL-UHFFFAOYSA-N
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Description

2-[4,5-Dihydro-1,3-thiazol-2-yl(2,3-dimethylphenyl)amino]-1-(2-fluoro-4-methoxyphenyl)ethanone is a complex organic compound that features a thiazole ring, a dimethylphenyl group, and a fluoro-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,5-Dihydro-1,3-thiazol-2-yl(2,3-dimethylphenyl)amino]-1-(2-fluoro-4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the dimethylphenyl and fluoro-methoxyphenyl groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the preparation of intermediates, purification through crystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4,5-Dihydro-1,3-thiazol-2-yl(2,3-dimethylphenyl)amino]-1-(2-fluoro-4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiazole ring or the phenyl groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents like sodium borohydride.

    Substitution: Halogenation or nitration can introduce new functional groups to the aromatic rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction pathways and yields.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug development. Studies may focus on their interactions with enzymes or receptors.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for developing new pharmaceuticals. Its potential therapeutic effects could be explored for treating various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-[4,5-Dihydro-1,3-thiazol-2-yl(2,3-dimethylphenyl)amino]-1-(2-fluoro-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4,5-Dihydro-1,3-thiazol-2-yl(2,3-dimethylphenyl)amino]-1-(2-fluoro-4-methoxyphenyl)ethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C20H21FN2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

2-[N-(4,5-dihydro-1,3-thiazol-2-yl)-2,3-dimethylanilino]-1-(2-fluoro-4-methoxyphenyl)ethanone

InChI

InChI=1S/C20H21FN2O2S/c1-13-5-4-6-18(14(13)2)23(20-22-9-10-26-20)12-19(24)16-8-7-15(25-3)11-17(16)21/h4-8,11H,9-10,12H2,1-3H3

InChI Key

INGKRRQTDMLAQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)C2=C(C=C(C=C2)OC)F)C3=NCCS3)C

Origin of Product

United States

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